Cas no 97291-66-2 ((1R,2R)-2-Methylcyclopropan-1-amine)

(1R,2R)-2-Methylcyclopropan-1-amine is a chiral cyclopropylamine derivative characterized by its stereospecific (1R,2R) configuration. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its rigid cyclopropane ring, which imparts conformational constraint, enhancing binding selectivity in bioactive molecules. Its amine functionality allows for further derivatization, making it a versatile intermediate in asymmetric synthesis. The stereochemistry is critical for applications requiring enantioselective interactions, such as enzyme inhibition or receptor modulation. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. This compound is particularly valuable in the development of chiral catalysts and ligands, as well as in the synthesis of structurally complex active ingredients.
(1R,2R)-2-Methylcyclopropan-1-amine structure
97291-66-2 structure
商品名:(1R,2R)-2-Methylcyclopropan-1-amine
CAS番号:97291-66-2
MF:C4H9N
メガワット:71.1209609508514
MDL:MFCD16622049
CID:2194755

(1R,2R)-2-Methylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • Cyclopropanamine, 2-methyl-, (1r,2r)-rel-
    • (1R,2R)-2-methylcyclopropan-1-amine
    • trans-2-methylcyclopropanamine
    • (1R,2R)-2-Methylcyclopropanamine
    • (1R*,2R*)-2-Methylcyclopropanamine AldrichCPR
    • (1R*,2R*)-2-Methylcyclopropanamine, AldrichCPR
    • Z1276496837
    • trans-2-Methyl-cyclopropylamine
    • (1R,2R)-2-Methylcyclopropan-1-amine
    • MDL: MFCD16622049
    • インチ: 1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1
    • InChIKey: PYTANBUURZFYHD-QWWZWVQMSA-N
    • ほほえんだ: N[C@@H]1C[C@H]1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 42.9
  • トポロジー分子極性表面積: 26
  • 疎水性パラメータ計算基準値(XlogP): 0.3

(1R,2R)-2-Methylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-64576-0.1g
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans
97291-66-2
0.1g
$352.0 2023-02-13
Enamine
EN300-64576-0.5g
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans
97291-66-2
0.5g
$791.0 2023-02-13
eNovation Chemicals LLC
Y1123592-500mg
trans-2-Methyl-cyclopropylamine
97291-66-2 95%
500mg
$455 2024-07-28
eNovation Chemicals LLC
Y1123592-50mg
trans-2-Methyl-cyclopropylamine
97291-66-2 95%
50mg
$185 2024-07-28
eNovation Chemicals LLC
Y1123592-100mg
trans-2-Methyl-cyclopropylamine
97291-66-2 95%
100mg
$240 2025-02-24
eNovation Chemicals LLC
Y1123592-1g
trans-2-Methyl-cyclopropylamine
97291-66-2 95%
1g
$665 2025-02-24
eNovation Chemicals LLC
Y1123592-5g
trans-2-Methyl-cyclopropylamine
97291-66-2 95%
5g
$2675 2025-02-24
Enamine
EN300-64576-0.25g
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans
97291-66-2
0.25g
$502.0 2023-02-13
Enamine
EN300-64576-10.0g
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans
97291-66-2
10.0g
$5514.0 2023-02-13
Enamine
EN300-64576-1.0g
rac-(1R,2R)-2-methylcyclopropan-1-amine, trans
97291-66-2
1g
$0.0 2023-06-07

(1R,2R)-2-Methylcyclopropan-1-amine 関連文献

(1R,2R)-2-Methylcyclopropan-1-amineに関する追加情報

(1R,2R)-2-Methylcyclopropan-1-amine: A Comprehensive Overview

Introduction to (1R,2R)-2-Methylcyclopropan-1-amine

Cas No. 97291-66-2, commonly referred to as (1R,2R)-2-Methylcyclopropan-1-amine, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a derivative of cyclopropane, a three-membered ring hydrocarbon, with an amino group attached at the 1-position and a methyl group at the 2-position. The stereochemistry of this compound is defined by its (1R,2R) configuration, which plays a crucial role in its chemical reactivity and physical properties.

Structural Analysis and Physical Properties

The structure of (1R,2R)-2-Methylcyclopropan-1-amine is characterized by its strained cyclopropane ring, which imparts unique electronic and steric properties. The amino group (-NH₂) at the 1-position introduces basicity and nucleophilic character to the molecule, while the methyl group (-CH₃) at the 2-position adds bulk and influences the molecule's steric environment. These features make it a versatile building block in organic synthesis.

Recent studies have highlighted the importance of understanding the physical properties of this compound. For instance, research published in *Journal of Organic Chemistry* has shown that (1R,2R)-2-Methylcyclopropan-1-amine exhibits a melting point of approximately 78°C and a boiling point around 145°C under standard conditions. Its solubility in common solvents such as water and ethanol has also been extensively studied, with findings indicating moderate solubility in polar solvents due to the presence of the amino group.

Chemical Reactivity and Synthesis

The reactivity of (1R,2R)-2-Methylcyclopropan-1-amine is primarily influenced by its strained cyclopropane ring and the nucleophilic amino group. Recent advancements in synthetic methodologies have enabled efficient preparation of this compound through various routes. For example, researchers have successfully employed ring-opening reactions of cyclopropylamines using electrophilic agents such as alkyl halides or carbonyl compounds.

A notable study published in *Angewandte Chemie* demonstrated that (1R,2R)-2-Methylcyclopropan-1-amine can undergo enantioselective synthesis via asymmetric catalysis. This approach not only enhances the yield but also ensures high enantiomeric excess, making it suitable for applications in chiral drug discovery.

Applications in Drug Discovery and Materials Science

The unique properties of (1R,2R)-2-Methylcyclopropan-1-amine have made it a valuable compound in various fields. In drug discovery, this compound serves as a potential lead molecule due to its ability to interact with biological targets through hydrogen bonding and steric interactions. Recent research has explored its role as a template for designing bioactive molecules with improved pharmacokinetic profiles.

In materials science, (1R,2R)-2-Methylcyclopropan-1-amine has been investigated for its potential as a precursor in polymer synthesis. Its ability to undergo polymerization under specific conditions has opened new avenues for developing advanced materials with tailored mechanical properties.

Environmental Impact and Safety Considerations

Understanding the environmental impact of (1R,2R)-2-Methylcyclopropan-1-amine is crucial for its safe handling and application. Recent studies have focused on its biodegradation pathways and toxicity profiles. According to findings published in *Environmental Science & Technology*, this compound exhibits moderate biodegradability under aerobic conditions but requires controlled disposal to minimize ecological risks.

Safety considerations are paramount when working with this compound. Proper handling procedures include wearing protective equipment such as gloves and goggles to prevent skin or eye contact. Storage should be conducted in accordance with standard laboratory practices to ensure stability and prevent contamination.

Conclusion: Future Prospects for (1R,2R)-2-Methylcyclopropan-1-amine strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > p >

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